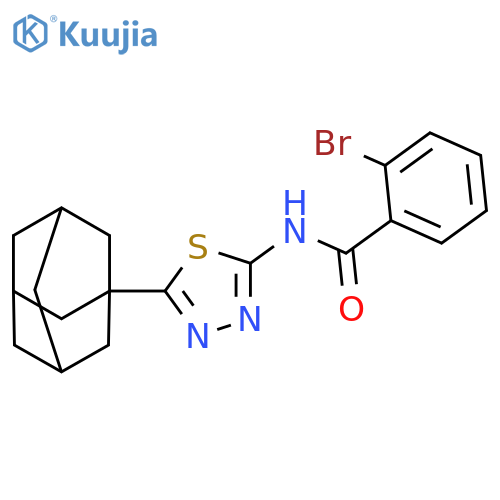

Cas no 392240-81-2 (N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide)

N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide 化学的及び物理的性質

名前と識別子

-

- N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide

- N-(5-((3S,5S)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide

- Benzamide, 2-bromo-N-(5-tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-thiadiazol-2-yl)-

- AB00667270-01

- 392240-81-2

- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide

- N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide

- Oprea1_461186

- Z27114414

- F0326-0174

- AKOS001451541

-

- インチ: 1S/C19H20BrN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)

- InChIKey: BIOSMLCMHMJCJU-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C23CC4CC(CC(C4)C2)C3)S1)(=O)C1=CC=CC=C1Br

計算された属性

- せいみつぶんしりょう: 417.05105g/mol

- どういたいしつりょう: 417.05105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 83.1Ų

じっけんとくせい

- 密度みつど: 1.553±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.22±0.50(Predicted)

N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0326-0174-1mg |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-20μmol |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-10mg |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-4mg |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-2μmol |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-5μmol |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-2mg |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-5mg |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-10μmol |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0326-0174-25mg |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |

392240-81-2 | 90%+ | 25mg |

$109.0 | 2023-07-28 |

N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamideに関する追加情報

N-5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide (CAS No. 392240-81-2): A Comprehensive Overview

N-5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide (CAS No. 392240-81-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1-adamantyl group, a 1,3,4-thiadiazole moiety, and a brominated benzamide functionality. These structural elements contribute to its potential therapeutic applications and biological activities.

The 1-adamantyl group is a tricyclic cyclohexane derivative known for its high stability and rigidity. This group is often incorporated into drug molecules to enhance their lipophilicity and metabolic stability, thereby improving their pharmacokinetic properties. The presence of the 1-adamantyl group in N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide suggests that this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

The 1,3,4-thiadiazole moiety is a heterocyclic ring system that has been extensively studied for its diverse biological activities. Compounds containing this moiety have shown potential as antimicrobial agents, anti-inflammatory drugs, and anticancer agents. The thiadiazole ring is known for its ability to form hydrogen bonds and π-stacking interactions with biological targets, which can enhance the binding affinity and selectivity of the compound.

The brominated benzamide functionality is another key feature of N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide. Bromine atoms are often used in medicinal chemistry to modulate the electronic properties of molecules and improve their binding interactions with target proteins. The bromine substituent in this compound may play a crucial role in its biological activity by influencing the conformational flexibility and electronic distribution of the molecule.

Recent studies have explored the potential therapeutic applications of N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively reduced the enzyme's activity in vitro and showed promising results in cellular models.

In another study published in Bioorganic & Medicinal Chemistry Letters, N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide was evaluated for its anticancer properties. The results indicated that the compound selectively inhibited the growth of several cancer cell lines while showing minimal toxicity towards normal cells. The mechanism of action was attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival.

The pharmacological profile of N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide has also been investigated in preclinical studies. These studies have demonstrated that the compound exhibits good oral bioavailability and a favorable safety profile in animal models. Additionally, pharmacokinetic analysis revealed that the compound has a long half-life and low clearance rate, which are desirable properties for a potential therapeutic agent.

In conclusion, N-5-(adamantan-1-y-l)-1,3,4-thiadiazol-2-yl-2-bromobenzamide (CAS No. 392240-81-2) represents a promising lead compound with potential applications in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a novel drug molecule. Ongoing research continues to explore its full therapeutic potential and optimize its properties for clinical use.

392240-81-2 (N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-2-bromobenzamide) 関連製品

- 143615-76-3((3R,5S)-[6]-gingerdiol)

- 1528849-43-5((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)

- 2138570-15-5(1-chloro-N-[1-(methoxymethyl)cyclopropyl]-N-methylmethanesulfonamide)

- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)

- 2680796-42-1(Prop-2-en-1-yl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate)

- 1312703-28-8(H2TPDC-NH2)

- 121199-17-5(2-(6-bromo-3-oxoisoindolin-1-yl)acetic acid)

- 2229503-88-0(Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)

- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)

- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)